![molecular formula C25H29N3O3S B285893 5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione, also known as BPT or BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that converts glutamine to glutamate. Glutaminase is overexpressed in many types of cancer, making it a promising target for cancer therapy.
Mechanism of Action
5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is a precursor for the synthesis of various molecules that are essential for cancer cell growth, such as nucleotides, amino acids, and antioxidants. By inhibiting glutaminase, 5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione deprives cancer cells of these essential molecules, leading to growth inhibition and cell death.
Biochemical and physiological effects:
5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has been shown to decrease the levels of glutamate, glutamine, and other metabolites in cancer cells. It also induces oxidative stress and DNA damage, leading to apoptosis and autophagy. In animal models, 5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has been shown to inhibit tumor growth and metastasis, and to increase the efficacy of chemotherapy and radiotherapy.
Advantages and Limitations for Lab Experiments
5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione is a relatively small molecule that can be easily synthesized and modified. It has high potency and specificity for glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer. However, 5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has poor solubility and stability, which can limit its use in certain experimental settings. It also has off-target effects on other enzymes, such as transaminases and dehydrogenases, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for 5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione research. One direction is to optimize the synthesis and formulation of 5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione to improve its solubility and stability. Another direction is to develop more potent and specific glutaminase inhibitors based on the structure of 5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione. Additionally, 5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Finally, 5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione can be used to study the role of glutamine metabolism in other diseases, such as neurodegenerative disorders and metabolic disorders.
Synthesis Methods
5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione is synthesized by reacting 2-butoxybenzaldehyde with 4-phenyl-1,2-diamine in the presence of acetic acid. The resulting Schiff base is then reacted with thiazolidine-2,4-dione in the presence of triethylamine to yield 5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione.
Scientific Research Applications
5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and pancreatic cancer cells. 5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising adjuvant therapy.
properties
Molecular Formula |
C25H29N3O3S |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
(5E)-5-[(2-butoxyphenyl)methylidene]-3-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H29N3O3S/c1-2-3-17-31-22-12-8-7-9-20(22)18-23-24(29)28(25(30)32-23)19-26-13-15-27(16-14-26)21-10-5-4-6-11-21/h4-12,18H,2-3,13-17,19H2,1H3/b23-18+ |
InChI Key |
GWJNZEBORJEZIG-PTGBLXJZSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4 |
SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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